molecular formula C10H12F3N3O B1304826 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol CAS No. 401930-07-2

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Cat. No. B1304826
M. Wt: 247.22 g/mol
InChI Key: QQWTYVSELDRYPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various starting materials and conditions. For instance, a practical synthesis of a key intermediate for deoxycytidine kinase inhibitors involved converting commercially available 2,4-dichloro-5-fluoropyrimidine to a piperidine-pyrimidine derivative in four telescoped steps . Another synthesis described the formation of a chromeno[4,3-d]pyrimidin-5-one derivative via a one-pot, three-component reaction catalyzed by p-toluenesulfonic acid . These methods highlight the versatility of pyrimidine and piperidine chemistry in constructing complex molecules.

Molecular Structure Analysis

The molecular structures of compounds containing pyrimidine and piperidine units have been characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry . These studies provide detailed information on the geometry and electronic environment of the molecules, which is crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine and piperidine derivatives can be influenced by the presence of substituents and the overall molecular context. For example, the synthesis of copper(II) complexes based on a chelating pyrazolylpyrimidine ligand demonstrated the ability of these molecules to form coordination compounds with metals, which can lead to various non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) . These interactions are important for the stability and properties of the resulting complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine and piperidine derivatives are influenced by their molecular structure. Computational studies can predict physicochemical properties, drug-likeness features, and oral bioavailability . Additionally, the antimicrobial activity of some novel benzenesulfonamide derivatives containing pyrimidine and piperidine units has been evaluated, indicating the potential for these compounds to act as bioactive agents .

Scientific Research Applications

Structural and Electronic Properties

  • Structural Analysis : The compound's crystal structures were explored through single crystal X-ray diffraction data, revealing insights into the inclination of the phenyl ring, delocalization of the piperidine nitrogen lone pair, and orientation of the piperidine-like group. This understanding can be crucial in the development of new drugs or materials (Georges et al., 1989).

Metabolism and Pharmacokinetics

  • Metabolism Studies : The metabolism, excretion, and pharmacokinetics of a related compound, (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, were examined in rats, dogs, and humans, highlighting the metabolism processes, including hydroxylation and N-dealkylation, that are critical for understanding the compound's effect in biological systems (Sharma et al., 2012).

Synthesis and Anti-Angiogenic Activities

  • Synthesis and Biological Activities : A study on the synthesis of novel piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities. Such findings are important for developing new anticancer agents (Kambappa et al., 2017).

Antibacterial Activities

  • Antibacterial Properties : Research into the synthesis of piperidine containing pyrimidine imines and thiazolidinones revealed their potential as antibacterial agents. Such discoveries contribute to the development of new antibiotics (Merugu et al., 2010).

Inhibition Properties

  • Aldosterone Synthase Inhibitors : The compound has been identified as a novel potent aldosterone synthase inhibitor, highlighting its potential therapeutic applications in treating conditions related to aldosterone synthase (Meguro et al., 2017).

GPR119 Agonist Activity

  • GPR119 Agonist : A novel series of GPR119 agonists were developed, which could be significant for treating metabolic disorders like diabetes (Kubo et al., 2021).

Safety And Hazards

The safety information available for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWTYVSELDRYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383810
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

CAS RN

401930-07-2
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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